molecular formula C22H17ClN2O3S B11429194 8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11429194
M. Wt: 424.9 g/mol
InChI Key: YAWBNHVOTDWLDU-UHFFFAOYSA-N
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Description

“8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” is a synthetic organic compound that belongs to the class of benzoxadiazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of Substituents: The chloro, methyl, phenyl, and thienylcarbonyl groups are introduced through various substitution reactions, often involving reagents like chlorinating agents, methylating agents, and thiophene derivatives.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienylcarbonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially at the chloro and phenyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocines: Other compounds in this class with different substituents.

    Thienylcarbonyl Derivatives: Compounds with similar thienylcarbonyl groups but different core structures.

Uniqueness

“8-chloro-2-methyl-3-phenyl-5-(2-thienylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” is unique due to its specific combination of substituents and ring structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

4-chloro-9-methyl-10-phenyl-12-(thiophene-2-carbonyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C22H17ClN2O3S/c1-22-13-17(16-12-14(23)9-10-18(16)28-22)24(20(26)19-8-5-11-29-19)21(27)25(22)15-6-3-2-4-7-15/h2-12,17H,13H2,1H3

InChI Key

YAWBNHVOTDWLDU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)N(C(=O)N2C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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